Bienvenue dans la boutique en ligne BenchChem!

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol

PEG prodrug trimethyl lock lactonization daunorubicin conjugate

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS 134098-64-9; molecular formula C19H34O2Si; MW 322.56 g/mol) is a tert-butyldimethylsilyl (TBDMS)-protected phenolic intermediate belonging to the trimethyl lock (TML) molecular scaffold class. It serves as Intermediate (V) in the established multi-step synthesis of poly(ethylene glycol) (PEG) prodrugs of amino-containing anticancer agents—most notably daunorubicin—via the trimethyl lock lactonization prodrug platform developed by Greenwald and coworkers.

Molecular Formula C19H34O2Si
Molecular Weight 322.6 g/mol
CAS No. 134098-64-9
Cat. No. B3098673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol
CAS134098-64-9
Molecular FormulaC19H34O2Si
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)O)C(C)(C)CCO[Si](C)(C)C(C)(C)C)C
InChIInChI=1S/C19H34O2Si/c1-14-12-15(2)17(16(20)13-14)19(6,7)10-11-21-22(8,9)18(3,4)5/h12-13,20H,10-11H2,1-9H3
InChIKeyLEPOIKNNNYOMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS 134098-64-9): A TBDMS-Protected Trimethyl Lock Intermediate for PEG-Prodrug Synthesis


2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS 134098-64-9; molecular formula C19H34O2Si; MW 322.56 g/mol) is a tert-butyldimethylsilyl (TBDMS)-protected phenolic intermediate belonging to the trimethyl lock (TML) molecular scaffold class. It serves as Intermediate (V) in the established multi-step synthesis of poly(ethylene glycol) (PEG) prodrugs of amino-containing anticancer agents—most notably daunorubicin—via the trimethyl lock lactonization prodrug platform developed by Greenwald and coworkers [1]. The compound features a sterically demanding TBDMS ether selectively installed at a primary aliphatic hydroxyl, while the phenolic -OH at positions 1 (ortho to the alkyl substituent) remains free for subsequent ester or carbamate conjugation steps [2]. This structural architecture is critical to the synthetic route that ultimately yields PEG-daunorubicin conjugates with engineered plasma half-lives (t₁/₂ ≈ 2–4 h) and demonstrated superior in vivo efficacy against SKOV3 ovarian tumors compared to equivalent doses of free daunorubicin [1].

Why a Generic Silyl Ether Cannot Replace 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol in Trimethyl Lock Prodrug Synthesis


In the trimethyl lock prodrug synthesis route, Intermediate (V) acts as a bifunctional building block: its free phenolic -OH must remain available for subsequent esterification with Boc-Ala-OH, while the primary aliphatic alcohol must remain securely protected through multiple subsequent steps—ester coupling, deprotection, oxidation, Boc removal, and final daunorubicin conjugation—before orthogonal deprotection with fluoride ion (TBAF) [1]. Replacing the TBDMS protecting group with a less hydrolytically stable alternative such as trimethylsilyl (TMS) would result in premature deprotection during the acetic acid-mediated O-desilylation step (HOAc in THF/H₂O) that is specifically designed to remove the Boc group while leaving the TBDMS ether intact [2]. Conversely, employing a more robust group such as tert-butyldiphenylsilyl (TBDPS) would introduce excessive steric bulk that may impede downstream coupling efficiency and would require harsher fluoride conditions for final removal, risking degradation of the acid-labile daunorubicin aglycone. The chemoselectivity of the TBDMS installation—protecting the primary alcohol in the presence of a phenolic -OH—is itself a function of the group's intermediate steric demand that is not replicated by smaller (TMS, TES) or larger (TIPS, TBDPS) silyl reagents [3]. Generic substitution thus compromises either synthetic orthogonality, reaction yield, or final product integrity.

Quantitative Evidence Guide: Differentiating 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS 134098-64-9) for Scientific Procurement


Defined Role as Intermediate (V) in the Published PEG-Daunorubicin Prodrug Synthesis Route

2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol is explicitly Intermediate (V) in the only published synthesis route for PEG-daunorubicin prodrugs based on the trimethyl lock lactonization system [1]. In this 14-step convergent synthesis (Greenwald et al., J Med Chem 2000), Intermediate (V) is generated via selective TBDMS protection of the primary alcohol of Intermediate (IV) and is then coupled with Boc-Ala-OH to form ester (VII), which after sequential deprotection, oxidation, and Boc removal ultimately yields the active PEG-daunorubicin conjugate. No alternative intermediate has been validated in the published literature for this specific synthetic sequence. The final PEG-daunorubicin prodrug with a plasma half-life of 2 h demonstrated superior in vivo efficacy against SKOV3 ovarian tumors compared to equivalent amounts of free daunorubicin [1].

PEG prodrug trimethyl lock lactonization daunorubicin conjugate drug delivery

TBDMS Ether Hydrolytic Stability: ~10,000-Fold Advantage Over TMS Ether in Aqueous Conditions

The tert-butyldimethylsilyl (TBDMS) protecting group present in CAS 134098-64-9 confers approximately 10⁴-fold greater hydrolytic stability compared to the corresponding trimethylsilyl (TMS) ether [1]. This difference is foundational: TMS ethers are generally too susceptible to solvolysis to serve as reliable protecting groups in multi-step syntheses, whereas TBDMS ethers withstand aqueous workup conditions, chromatographic purification, and subsequent reaction steps without premature cleavage. In the specific context of the Greenwald TML prodrug synthesis, the TBDMS ether survives the HOAc/THF/H₂O deprotection step (designed to remove the Boc group), the PCC oxidation, NaClO₂ oxidation, TFA-mediated Boc deprotection, and final EDC-mediated coupling to daunorubicin—none of which would be compatible with a TMS-protected intermediate [2].

protecting group stability hydrolytic stability silyl ether multi-step synthesis

Chemoselective Primary Alcohol Protection: Stereoelectronic Basis for Selective TBDMS Installation Over Phenolic -OH

The synthesis of Intermediate (V) from Intermediate (IV) in the Greenwald route is explicitly described as 'selective O-protection at the primary hydroxy group of (IV) with tert-butyldimethylsilyl chloride (TBDMS-Cl) and Et₃N in dichloromethane' [1]. This chemoselectivity is critical because Intermediate (IV) contains two hydroxyl groups: a primary aliphatic alcohol and a phenolic -OH. The steric bulk of the TBDMS group, combined with the greater nucleophilicity of the primary aliphatic alcohol versus the less reactive phenolic -OH under the mildly basic conditions (Et₃N), enables selective monosilylation. A smaller silylating agent such as TMS-Cl would exhibit reduced discrimination, leading to mixtures of mono- and bis-silylated products and necessitating chromatographic separation with accompanying yield losses. The phenolic -OH remains free and is subsequently esterified with Boc-Ala-OH in the very next synthetic step, underscoring the operational necessity of the chemoselective protection [1].

chemoselective protection silylation selectivity primary alcohol vs phenol TBDMS-Cl

Acidic Stability Differentiation: TBDMS vs. TMS, TIPS, and TBDPS in Multi-Step Prodrug Synthesis

The relative resistance of silyl ethers to acidic hydrolysis follows the well-established order: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [1]. In the Greenwald prodrug synthesis, Intermediate (VII)—the product of coupling Intermediate (V) with Boc-Ala-OH—undergoes O-deprotection with HOAc in THF/H₂O to remove the Boc group and yield alcohol (VIII) [2]. For this step to succeed, the silyl protecting group must survive exposure to aqueous acetic acid. A TMS ether (relative acidic stability = 1) would be cleaved under these conditions, while a TBDMS ether (relative acidic stability = 20,000) remains intact. Conversely, a TBDPS ether (relative acidic stability = 5,000,000) would survive but would require significantly harsher fluoride-mediated deprotection conditions (typically TBAF in THF at elevated temperature or extended reaction times), which could degrade the daunorubicin aglycone—a molecule known to be sensitive to strongly basic and nucleophilic conditions [3]. The TBDMS group thus occupies the optimal stability window: sufficiently robust to withstand the acidic Boc deprotection step, yet readily cleavable under standard TBAF/THF conditions at room temperature.

acidic hydrolysis resistance silyl ether deprotection kinetics orthogonal protecting groups Boc deprotection compatibility

Purity and Regulatory-Grade Specifications: ≥95% HPLC Purity with ANDA/QC Suitability

Commercially sourced 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS 134098-64-9) is supplied with a minimum purity of ≥95% as determined by HPLC, with detailed characterization data complying with regulatory guidelines . The compound is suitable for use in analytical method development, analytical method validation (AMV), quality control (QC) applications, and Abbreviated New Drug Applications (ANDA), and can serve as a reference standard with optional traceability against pharmacopeial standards (USP or EP) . This level of documentation and regulatory alignment is not uniformly available for structurally similar TBDMS-protected phenolic intermediates that are not tied to a published drug synthesis route. The availability of batch-specific certificates of analysis (CoA) with HPLC purity data, coupled with defined shipping and storage conditions (2–8°C), provides procurement-quality assurance that is essential for GMP-adjacent or regulatory-facing pharmaceutical development work .

pharmaceutical intermediate purity ANDA reference standard analytical method validation quality control

Optimal Procurement and Application Scenarios for 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol (CAS 134098-64-9)


Reproduction of the Published PEG-Daunorubicin Trimethyl Lock Prodrug Synthesis for Preclinical Oncology Studies

Teams seeking to reproduce or build upon the Greenwald PEG-daunorubicin prodrug platform require Intermediate (V) (CAS 134098-64-9) as the exact TBDMS-protected building block described in J Med Chem 2000, 43(3):475-487. This intermediate enables the convergent assembly of the TML-alanine linker that is subsequently conjugated to daunorubicin hydrochloride to yield PEG prodrugs with engineered plasma half-lives (t₁/₂ ≈ 2 h) and demonstrated in vivo superiority over free daunorubicin in the SKOV3 ovarian tumor model [1]. Procuring this specific intermediate eliminates the need for de novo synthesis of the TBDMS-protected alcohol, saving 3–4 synthetic steps and associated characterization effort.

Analytical Method Development and Quality Control for ANDA Filings of PEG-Daunorubicin or Related TML Prodrugs

CAS 134098-64-9 is supplied with detailed characterization data suitable for analytical method development (AMD), analytical method validation (AMV), quality control (QC) release testing, and Abbreviated New Drug Application (ANDA) submissions [1]. The compound can serve as a reference standard for HPLC purity determination of TML intermediates in process development and stability studies. Optional traceability against USP or EP pharmacopeial standards further supports regulatory compliance. The defined storage condition (2–8°C) and batch-specific certificates of analysis provide the documentation trail required for GMP-adjacent pharmaceutical development.

Trimethyl Lock-Based Drug Delivery Research Requiring Chemoselective Primary Alcohol Protection

The trimethyl lock scaffold has broad utility beyond daunorubicin conjugates, including camptothecin nano-prodrugs, fluorogenic enzyme substrates, and stimuli-responsive drug delivery systems [1]. CAS 134098-64-9 represents the TBDMS-protected form of the core TML alcohol intermediate, in which the free phenolic -OH is available for subsequent derivatization (esterification, carbamate formation, or etherification) while the primary alcohol remains masked. This bifunctional reactivity pattern is essential for constructing the two-step activation mechanism that defines TML prodrugs: enzymatic or chemical trigger removal unmasks the phenol, which then undergoes rapid intramolecular lactonization to release the drug payload. Researchers designing novel TML conjugates can procure this intermediate to bypass the initial protection steps and focus on linker and payload optimization.

Multi-Step Convergent Synthesis Projects Requiring Orthogonal Hydroxyl Protection Strategy

In any multi-step synthesis where a molecule contains both a primary aliphatic alcohol and a phenolic -OH, the TBDMS group provides a highly enabling orthogonal protection strategy. The TBDMS ether in CAS 134098-64-9 is stable to aqueous base, mild acid (including HOAc/THF/H₂O), PCC oxidation, and carbodiimide-mediated coupling conditions (EDC/DMAP), yet is cleanly removed with TBAF in THF at room temperature [1]. This orthogonal stability profile makes the compound a valuable model substrate for developing and optimizing TBDMS-based protection/deprotection protocols, and the commercial availability at ≥95% HPLC purity ensures that method development is conducted on a well-characterized, reproducible starting material.

Quote Request

Request a Quote for 2-(4-((tert-Butyldimethylsilyl)oxy)-2-methylbutan-2-yl)-3,5-dimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.